

Spectroscopic Characterization of (1S)-Chrysanthemolactone: A Technical Guide

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Compound of Interest

Compound Name: (1S)-Chrysanthemolactone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the structure of **(1S)-Chrysanthemolactone**, a monoterpene lactone. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **(1S)-Chrysanthemolactone** relies on the combined interpretation of data from various spectroscopic methods. The following tables summarize the expected quantitative data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~4.20	dd	~8.5, 6.5	1H	H-C-O (lactone)
~2.50	m	-	1H	H-C-C=O
~1.80 - 1.95	m	-	1H	Cyclopropane CH
~1.20 - 1.40	m	-	1H	Cyclopropane CH
~1.70	s	-	3H	Vinylic CH ₃
~1.25	s	-	3H	Gem-dimethyl CH ₃
~1.15	s	-	3H	Gem-dimethyl CH ₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~175.0	C	C=O (lactone)
~140.0	C	Vinylic C (quaternary)
~125.0	C	Vinylic C (quaternary)
~80.0	CH	C-O (lactone)
~40.0	CH	Cyclopropane CH
~30.0	C	Cyclopropane C (quaternary)
~28.0	CH	CH
~25.0	CH ₃	Vinylic CH ₃
~22.0	CH ₃	Gem-dimethyl CH ₃
~20.0	CH ₃	Gem-dimethyl CH ₃

Table 3: IR Spectroscopic Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2850	Strong	C-H stretch (alkane)
~1770	Strong	C=O stretch (γ -lactone)
~1650	Medium	C=C stretch (alkene)
~1450, ~1375	Medium	C-H bend (alkane)
~1150	Strong	C-O stretch (lactone)

Table 4: Mass Spectrometry Data (EI)

m/z Ratio	Relative Intensity (%)	Assignment
166	~40	[M] ⁺ (Molecular Ion)
151	~60	[M - CH ₃] ⁺
123	~100	[M - CO - CH ₃] ⁺ or [M - C ₃ H ₇] ⁺
95	~80	Further fragmentation
81	~90	Further fragmentation

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.^{[1][2]}

- **Sample Preparation:** A sample of approximately 5-10 mg of the purified **(1S)-Chrysanthemolactone** is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
- **¹H NMR Acquisition:** The proton NMR spectrum is acquired with a 90° pulse angle.^[2] A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
- **¹³C NMR Acquisition:** The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a relaxation delay are used to ensure accurate integration of all carbon signals, including quaternary carbons.^{[3][4][5]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^{[6][7]}

- **Sample Preparation:** A small amount of the neat **(1S)-Chrysanthemolactone** oil or a concentrated solution in a volatile solvent is applied directly to the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. If the sample is a solid, a small amount is pressed against the ATR crystal.
- **Instrumentation:** The IR spectrum is recorded using an FT-IR spectrometer equipped with a universal ATR accessory.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is collected first. The sample is then applied, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (typically 16 or 32) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.^{[8][9]}

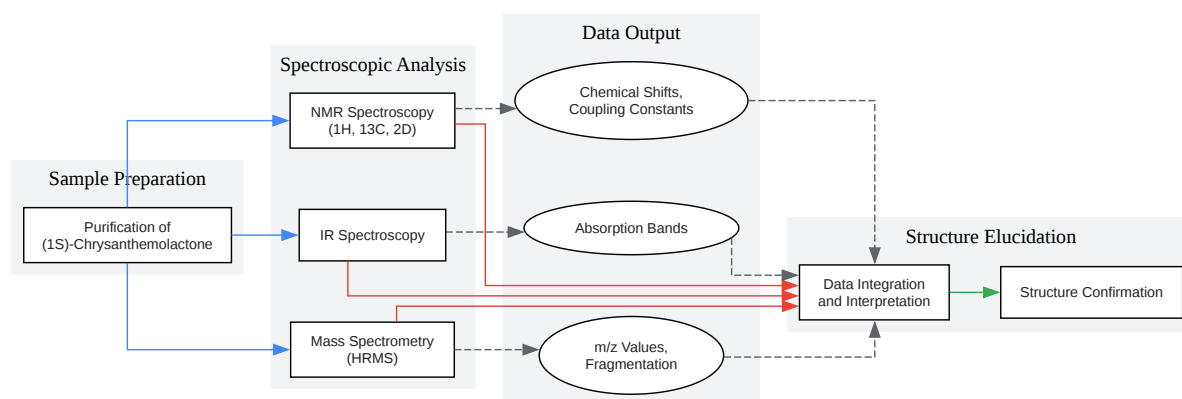
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.^{[10][11]}

- **Sample Preparation:** A dilute solution of **(1S)-Chrysanthemolactone** is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer (HRMS) with an electron ionization (EI) source is used for analysis.
- **Data Acquisition:** The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500 Da. The instrument is calibrated to ensure high mass accuracy.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product like **(1S)-Chrysanthemolactone**.



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Caption: Workflow for the spectroscopic analysis and structure elucidation of a natural product.

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